molecular formula C9H8N4O2 B2867029 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine CAS No. 78583-83-2

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Cat. No.: B2867029
CAS No.: 78583-83-2
M. Wt: 204.189
InChI Key: UTUMMZUJYKIHOB-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound that features a pyrazole ring substituted with a nitrophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Nitrophenol compounds have been studied for their catalytic reduction properties . This suggests that 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine might interact with its targets through a reduction mechanism, leading to changes in the biochemical environment.

Biochemical Pathways

Nitrophenol compounds are known to be involved in various biochemical reactions, including the reduction of nitrophenols . This suggests that this compound could potentially influence similar biochemical pathways.

Pharmacokinetics

A related compound, 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione, was studied for its in vivo metabolism in rats . This study might provide some insights into the potential pharmacokinetic properties of this compound.

Result of Action

Given the potential reduction mechanism of nitrophenol compounds , it’s plausible that this compound could induce changes in the redox state of cells, potentially influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, particularly at the nitrogen atoms.

    Condensation: The compound can form Schiff bases with aldehydes and ketones.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

Major Products Formed

    Reduction: 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

    Substitution: Various N-substituted pyrazole derivatives.

    Condensation: Schiff bases with different aldehydes and ketones.

Scientific Research Applications

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)-1H-pyrazole: Similar structure but lacks the amino group.

    4-Nitrophenylhydrazine: Precursor in the synthesis of the target compound.

    5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: Reduced form of the target compound.

Uniqueness

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine is unique due to the presence of both a nitrophenyl group and an amino group on the pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

5-(4-nitrophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUMMZUJYKIHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999856
Record name 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78583-83-2
Record name 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78583-83-2
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